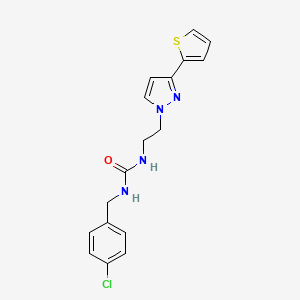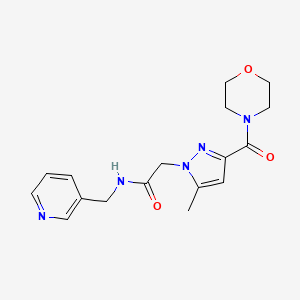
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound can be represented in various forms such as line-angle formula, condensed formula, or skeletal formula.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis includes the reaction conditions, reagents, and the yield of the product.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reaction, the products formed, and the conditions required for the reaction are analyzed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, reactivity with other compounds are also analyzed.Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity A study discussed the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were analyzed for their solid state structures and antioxidant activities, demonstrating significant antioxidant properties. This suggests potential applications in developing compounds with antioxidant capabilities, which could be relevant for pharmaceutical and medicinal chemistry research (Chkirate et al., 2019).
Anti-Tumor Agents Research on benzopyranylamine compounds, including derivatives of pyrrolidine, morpholine, and piperidine, indicated their significant anti-tumor activities against various cancer cell lines. This highlights the compound's potential in the synthesis of anti-cancer agents, especially for breast, CNS, and colon cancers (Jurd, 1996).
Synthetic Chemistry and Molecular Docking A multifunctional approach involving the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives was examined for their potential against Alzheimer's disease. These compounds were assessed as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, showcasing the compound's relevance in addressing neurodegenerative diseases through molecular docking studies (Umar et al., 2019).
Kinase Inhibitory and Anticancer Activities Another study focused on thiazolyl N-benzyl-substituted acetamide derivatives, including a detailed structure-activity relationship analysis. These compounds were evaluated for their Src kinase inhibitory and anticancer activities, demonstrating their potential application in cancer therapy by targeting specific kinases (Fallah-Tafti et al., 2011).
Synthesis and CT DNA / BSA Binding Studies Research on paracetamol derivatives synthesized through a three-component reaction involving morpholine/piperidine revealed their potential for DNA-binding interactions. This suggests applications in developing compounds for DNA interaction studies, which could be relevant for drug discovery and molecular biology research (Raj, 2020).
Safety And Hazards
This involves studying the toxicological properties of the compound. Information on safety measures, first aid measures, and disposal methods are also included.
Orientations Futures
This involves predicting or suggesting further studies that can be done based on the known properties of the compound.
Please note that the availability of this information depends on how much research has been done on the compound. For a comprehensive analysis, you may need to consult multiple sources or perform experiments. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-13-9-15(17(24)21-5-7-25-8-6-21)20-22(13)12-16(23)19-11-14-3-2-4-18-10-14/h2-4,9-10H,5-8,11-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYISYHWVKZRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CN=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)
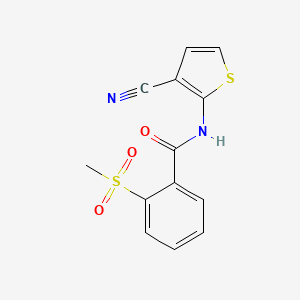
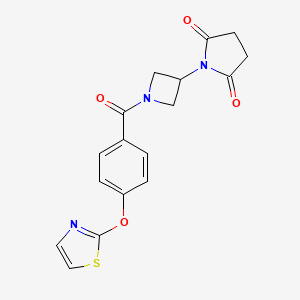
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)
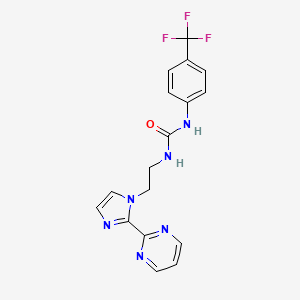
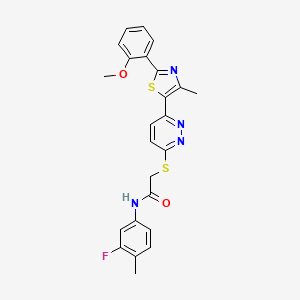
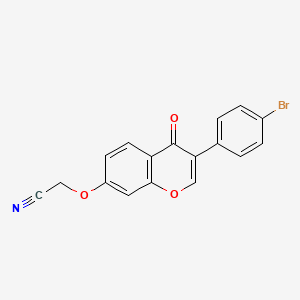
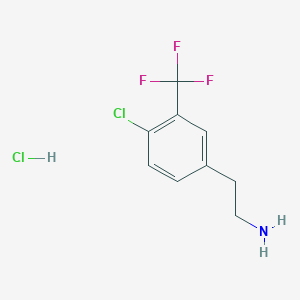
![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)
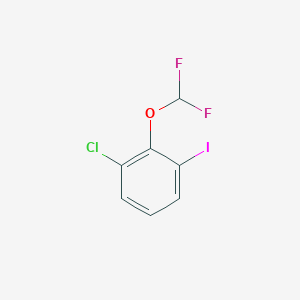
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)
![N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B2861717.png)
